molecular formula C15H20O2 B053847 Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester CAS No. 111404-23-0

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester

Cat. No. B053847
M. Wt: 232.32 g/mol
InChI Key: NLYVZDQUVAHIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester, also known as adamantyl acrylate, is a monomer used in the production of various polymers and copolymers. Due to its unique properties, it has found applications in various fields such as coatings, adhesives, and drug delivery systems.

Mechanism Of Action

The mechanism of action of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is not well understood. However, it is believed that it can interact with biological membranes due to its hydrophobic nature. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate have not been extensively studied. However, it has been reported to have low toxicity and biocompatibility, making it a suitable candidate for various biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate is its unique properties, which can be tailored for specific applications. It is also readily available and relatively easy to synthesize. However, its high cost and low reactivity can be a limitation for some applications.

Future Directions

There are several future directions for the research and development of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate. One of the areas of interest is the synthesis of copolymers with improved properties such as biodegradability and biocompatibility. Another area of interest is the development of polymeric micelles for drug delivery, which can improve the efficacy and safety of various drugs. Additionally, the use of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate in the synthesis of nanoparticles for various applications such as catalysis and sensing is an area of active research.

Synthesis Methods

The synthesis of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester acrylate can be achieved through the reaction of Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester alcohol with acrylic acid in the presence of a catalyst such as sulfuric acid. The reaction takes place through an esterification process, resulting in the formation of the monomer. The purity of the final product can be improved through distillation and recrystallization.

Scientific Research Applications

Adamantyl acrylate has found applications in various scientific research fields such as polymer chemistry, nanotechnology, and drug delivery systems. It can be used as a monomer in the production of various copolymers, which can be tailored for specific applications such as coatings and adhesives. In the field of nanotechnology, it can be used as a building block for the synthesis of nanoparticles. In drug delivery systems, it can be used as a component of polymeric micelles, which can improve the solubility and bioavailability of poorly soluble drugs.

properties

CAS RN

111404-23-0

Product Name

Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-tetracyclo[6.2.1.13,6.02,7]dodecanyl prop-2-enoate

InChI

InChI=1S/C15H20O2/c1-2-13(16)17-12-7-10-6-11(12)15-9-4-3-8(5-9)14(10)15/h2,8-12,14-15H,1,3-7H2

InChI Key

NLYVZDQUVAHIHC-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CC2CC1C3C2C4CCC3C4

Canonical SMILES

C=CC(=O)OC1CC2CC1C3C2C4CCC3C4

Origin of Product

United States

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